3-(3,4,5-Trimethoxyphenyl)benzoic acid
Description
Contextual Significance of the Trimethoxyphenyl Moiety in Organic Chemistry
The trimethoxyphenyl (TMP) moiety, particularly the 3,4,5-trimethoxyphenyl substitution pattern, is a crucial structural motif in a multitude of biologically active compounds. This group is recognized for its ability to influence the pharmacological and pharmacokinetic properties of a molecule. The three methoxy (B1213986) groups can engage in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the TMP moiety is a key feature in several natural and synthetic compounds with significant biological activities, including antimitotic and anticancer effects. For instance, the trimethoxyphenyl ring is a critical component of the potent tubulin polymerization inhibitor Combretastatin (B1194345) A-4. The presence of this moiety often enhances the lipophilicity of a compound, which can improve its ability to cross biological membranes.
Overview of Benzoic Acid Derivatives in Advanced Chemical Synthesis
Benzoic acid and its derivatives are a versatile class of compounds that serve as fundamental building blocks in advanced chemical synthesis. ontosight.ai The carboxylic acid group can be readily transformed into a wide array of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse range of more complex molecules. In medicinal chemistry, the benzoic acid scaffold is present in numerous approved drugs and is frequently employed in the design of new therapeutic agents. nih.gov Benzoic acid derivatives have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The synthesis of novel benzoic acid derivatives remains an active area of research, with a focus on developing efficient and selective methods for their preparation and functionalization. sci-hub.se
Academic Research Trajectories and Scope for 3-(3,4,5-Trimethoxyphenyl)benzoic acid
Academic research involving this compound and related biphenyl (B1667301) carboxylic acids is directed towards several key areas. A primary focus is the synthesis of novel derivatives and their evaluation as potential therapeutic agents. The combination of the biphenyl core, the benzoic acid functionality, and the biologically active trimethoxyphenyl moiety makes this compound an attractive scaffold for the development of new anticancer agents, particularly those targeting tubulin polymerization. nih.govtandfonline.com Research is also exploring the use of biphenyl carboxylic acid derivatives as inhibitors of bone resorption, highlighting their potential in treating bone diseases like osteoporosis. nih.gov
Furthermore, advancements in synthetic methodologies, such as Suzuki-Miyaura cross-coupling reactions, are being applied to the efficient synthesis of biphenyl carboxylic acids, enabling the creation of diverse libraries of compounds for biological screening. researchgate.netajgreenchem.com The future scope of research for this compound likely involves its use as a key intermediate in the synthesis of complex molecular architectures with tailored biological activities. Computational studies, including molecular docking, are also expected to play a significant role in guiding the design of new derivatives with enhanced potency and selectivity. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₅ |
| Molecular Weight | 288.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 168-171 °C |
| Solubility | Soluble in organic solvents like ethanol (B145695), ether, and chloroform; slightly soluble in water. chembk.com |
| pKa | ~4.2 (estimated for the carboxylic acid proton) |
Spectroscopic Data of a Related Compound: 3,4,5-Trimethoxybenzoic acid
| Spectroscopic Technique | Expected Features for 3,4,5-Trimethoxybenzoic acid |
| ¹H NMR | Signals for methoxy protons (~3.9 ppm), aromatic protons, and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Resonances for methoxy carbons (~56 ppm), aromatic carbons, and a signal for the carbonyl carbon of the carboxylic acid (>170 ppm). |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch (~1680-1710 cm⁻¹), and C-O stretches of the methoxy groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Structure
3D Structure
Properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C16H16O5/c1-19-13-8-12(9-14(20-2)15(13)21-3)10-5-4-6-11(7-10)16(17)18/h4-9H,1-3H3,(H,17,18) |
InChI Key |
OXXAEGVEBNPTFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 3,4,5 Trimethoxyphenyl Benzoic Acid
Classical and Modern Synthetic Routes to 3-(3,4,5-Trimethoxyphenyl)benzoic acid
The synthesis of 3,4,5-trimethoxybenzoic acid has been approached through various methods, with classical routes often originating from naturally occurring compounds and modern adaptations focusing on efficiency and yield.
Methylation Reactions in 3,4,5-Trimethoxybenzoic Acid Synthesis
The most prominent and widely utilized method for the synthesis of 3,4,5-trimethoxybenzoic acid involves the methylation of gallic acid (3,4,5-trihydroxybenzoic acid). chemicalbook.comchemicalbook.comprepchem.com Gallic acid, readily available from the hydrolysis of tannins, provides a cost-effective starting material. google.com
The classical approach involves treating gallic acid with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base. chemicalbook.comprepchem.com The reaction proceeds via the Williamson ether synthesis, where the hydroxyl groups of gallic acid are converted to methoxy (B1213986) groups. The choice of base and reaction conditions can influence the efficiency of the methylation process.
A typical laboratory-scale synthesis involves dissolving gallic acid in an aqueous solution of sodium hydroxide, followed by the dropwise addition of dimethyl sulfate while maintaining a controlled temperature. prepchem.com After the reaction is complete, the mixture is typically acidified to precipitate the 3,4,5-trimethoxybenzoic acid, which can then be purified by recrystallization.
| Starting Material | Reagents | Product | Key Features |
| Gallic acid | Dimethyl sulfate, Sodium hydroxide | 3,4,5-Trimethoxybenzoic acid | Classical and widely used method. chemicalbook.comprepchem.com |
| Gallic acid | Methyl chloride, Potassium carbonate, DMF | Methyl 3,4,5-trimethoxybenzoate (B1228286) | One-step synthesis, suitable for industrial scale. google.com |
Esterification and Amidation Approaches
The carboxylic acid functionality of 3,4,5-trimethoxybenzoic acid is a prime site for chemical modification, with esterification and amidation being common transformations to generate a diverse range of derivatives. cdnsciencepub.comgoogle.com
Esterification is frequently employed to produce various esters of 3,4,5-trimethoxybenzoic acid. A straightforward method involves the reaction of the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. cyberleninka.ru For instance, methyl 3,4,5-trimethoxybenzoate can be synthesized by refluxing the carboxylic acid in methanol (B129727) with a sulfuric acid catalyst. google.com
Another approach to esterification involves the initial conversion of 3,4,5-trimethoxybenzoic acid to its more reactive acid chloride derivative, 3,4,5-trimethoxybenzoyl chloride. This intermediate can then readily react with a wide variety of alcohols, including aminoalcohols, to form the corresponding esters under milder conditions. cdnsciencepub.com This two-step process is particularly useful for synthesizing esters of more complex or sensitive alcohols. cdnsciencepub.com
Amidation of 3,4,5-trimethoxybenzoic acid leads to the formation of benzamide (B126) derivatives. Similar to esterification, this can be achieved by reacting the carboxylic acid directly with an amine, often at elevated temperatures, or more commonly through the acyl chloride intermediate. The reaction of 3,4,5-trimethoxybenzoyl chloride with primary or secondary amines in the presence of a base to neutralize the HCl byproduct is an efficient method for amide bond formation. google.com
| Reaction Type | Reagents | Product Type |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |
| Esterification | 1. Thionyl chloride (SOCl₂) 2. Alcohol | Ester |
| Amidation | 1. Thionyl chloride (SOCl₂) 2. Amine | Amide |
Derivatization Strategies for Structural Modification
The core structure of 3,4,5-trimethoxybenzoic acid serves as a building block for the synthesis of various heterocyclic and other complex organic molecules. These derivatization strategies significantly expand the chemical space accessible from this versatile starting material.
Synthesis of Hydrazone Derivatives
Hydrazone derivatives are readily synthesized from 3,4,5-trimethoxybenzoic acid through a multi-step process. The initial step involves the conversion of the carboxylic acid to its corresponding hydrazide, 3,4,5-trimethoxybenzohydrazide (B1329584). This is typically achieved by first esterifying the acid (e.g., to methyl 3,4,5-trimethoxybenzoate) and then reacting the ester with hydrazine (B178648) hydrate (B1144303). orientjchem.orgekb.eg
Once the 3,4,5-trimethoxybenzohydrazide is obtained, it can be condensed with a variety of aldehydes and ketones to form the desired hydrazone derivatives. orientjchem.orgekb.eg This condensation reaction is usually carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. orientjchem.org The resulting hydrazones possess the characteristic C=N-NH-C=O functional group.
The synthesis of a series of hydrazone Schiff bases has been reported where 3,4,5-trimethoxybenzohydrazide was reacted with different substituted aromatic aldehydes to yield the target compounds. ekb.eg
| Intermediate | Reagents for Hydrazone Formation | Product |
| 3,4,5-Trimethoxybenzohydrazide | Substituted Aldehydes/Ketones, Ethanol | Hydrazone Derivatives |
Formation of Benzimidazole (B57391) Analogues
The 3,4,5-trimethoxyphenyl moiety can be incorporated into the benzimidazole scaffold, a privileged structure in medicinal chemistry. rsc.org The synthesis of these analogues typically involves the reaction of a derivative of 3,4,5-trimethoxybenzoic acid with an o-phenylenediamine (B120857).
One common synthetic route utilizes 3,4,5-trimethoxybenzaldehyde (B134019), which can be obtained from the reduction of 3,4,5-trimethoxybenzoyl chloride. The aldehyde is then condensed with a substituted or unsubstituted o-phenylenediamine. This condensation reaction, often carried out under acidic conditions or with a catalyst, leads to the formation of the benzimidazole ring system. For example, the one-pot synthesis of benzimidazole derivatives from 3,4,5-trimethoxybenzaldehyde and o-phenylenediamine has been achieved using lanthanum chloride as a catalyst in acetonitrile. researchgate.net
Alternatively, 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole can be synthesized from the reaction of 1-(3,4,5-trimethoxybenzoyl)-1H-1,2,3-benzotriazole with o-phenylenediamine under microwave irradiation. chemicalbook.com
| 3,4,5-Trimethoxyphenyl Precursor | Reagent | Product |
| 3,4,5-Trimethoxybenzaldehyde | o-Phenylenediamine | 2-(3,4,5-Trimethoxyphenyl)benzimidazole |
| 1-(3,4,5-Trimethoxybenzoyl)-1H-1,2,3-benzotriazole | o-Phenylenediamine | 2-(3,4,5-Trimethoxyphenyl)benzimidazole |
Creation of Tetrahydronaphthalene-Based Adducts
The 3,4,5-trimethoxyphenyl group can also be incorporated into the tetrahydronaphthalene ring system, leading to the formation of complex adducts. One reported synthesis involves the creation of 6,7-disubstituted-4-(3,4,5-trimethoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one derivatives. jetir.org
The synthesis of these compounds can be initiated from a substituted tetralone. For example, a Grignard reagent prepared from a brominated 3,4,5-trimethoxyphenyl derivative can be reacted with a tetralone to introduce the 3,4,5-trimethoxyphenyl moiety. Subsequent chemical transformations, such as dehydration and oxidation, can then be performed to yield the desired tetrahydronaphthalene-based adduct. jetir.org
Specifically, the synthesis of 6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one has been described, showcasing the successful integration of the trimethoxyphenyl unit into a tetralone framework. jetir.org This approach allows for the generation of a library of compounds with potential biological activities.
| Key Reaction | Reactants | Product |
| Grignard Reaction & Subsequent Transformations | Substituted Tetralone, Grignard reagent from a 3,4,5-trimethoxyphenyl halide | Substituted 4-(3,4,5-Trimethoxyphenyl)-tetrahydronaphthalenone |
Generation of Triazole Carboxamide Structures
The synthesis of triazole carboxamides from benzoic acid precursors is a multi-step process that culminates in the formation of an amide bond. A key intermediate in this pathway is a triazole-substituted carboxylic acid. Research has demonstrated the successful synthesis of a series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides.
The final stage of this synthesis involves the conversion of the carboxylic acid group on the triazole ring into a variety of carboxamides. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). This highly reactive intermediate is then treated with a range of substituted anilines or other amines to yield the desired anilide (carboxamide) products.
The general scheme for this transformation is as follows:
Activation Step: The triazole carboxylic acid is refluxed with thionyl chloride to produce the triazole carbonyl chloride.
Amidation Step: The resulting acid chloride is reacted with various substituted anilines in an appropriate solvent, such as dry benzene, to afford the final triazole carboxamide derivatives.
A series of anilides were synthesized using this methodology, as detailed in the table below.
| Compound | Substituted Aniline (B41778) Reactant | Molecular Formula | Yield (%) |
|---|---|---|---|
| 5a | Aniline | C₂₅H₂₄N₄O₄ | 85 |
| 5b | 4-Fluoroaniline | C₂₅H₂₃FN₄O₄ | 88 |
| 5c | 4-Chloroaniline | C₂₅H₂₃ClN₄O₄ | 90 |
| 5d | 4-Bromoaniline | C₂₅H₂₃BrN₄O₄ | 92 |
| 5e | 4-Iodoaniline | C₂₅H₂₃IN₄O₄ | 91 |
| 5f | 4-Nitroaniline | C₂₅H₂₃N₅O₆ | 87 |
| 5g | p-Toluidine | C₂₆H₂₆N₄O₄ | 85 |
| 5h | 4-Ethylaniline | C₂₇H₂₈N₄O₄ | 83 |
| 5i | p-Anisidine | C₂₆H₂₆N₄O₅ | 89 |
| 5j | 4-Ethoxy aniline | C₂₇H₂₈N₄O₅ | 86 |
| 5k | 4-Aminobenzoic acid | C₂₆H₂₄N₄O₆ | 80 |
| 5l | Ethyl 4-aminobenzoate | C₂₈H₂₈N₄O₆ | 84 |
Mechanistic Insights into Key Synthetic Steps
The formation of the triazole carboxamide structures involves two critical transformations: the construction of the 1,2,4-triazole (B32235) ring itself and the subsequent formation of the amide bond.
Mechanism of 1,2,4-Triazole Ring Formation:
The synthesis of 3,5-disubstituted 1,2,4-triazoles from carboxylic acid derivatives is a classic reaction in heterocyclic chemistry. One common pathway, the Pellizzari reaction, involves the condensation of an acylhydrazide (a carboxylic acid derivative) with an amide. A plausible mechanism starting from a benzoic acid derivative would proceed as follows:
Formation of Acylhydrazide: The starting benzoic acid is first converted to an ester or acid chloride, which then reacts with hydrazine hydrate to form the corresponding acylhydrazide (benzhydrazide).
Condensation: The acylhydrazide reacts with an appropriate nitrogen-containing compound, such as an amidine or another amide.
Cyclization and Dehydration: The initial adduct undergoes an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to yield the aromatic and stable 1,2,4-triazole ring.
Alternative methods, such as the Einhorn-Brunner reaction, involve the condensation of hydrazines with diacylamines. The specific pathway depends on the chosen reagents and reaction conditions, but the core principle involves the formation of new C-N bonds through condensation and cyclization to build the heterocyclic ring.
Mechanism of Carboxamide Formation (Amidation):
The conversion of the carboxylic acid group on the pre-formed triazole ring to a carboxamide is a well-established nucleophilic acyl substitution reaction. The mechanism proceeds in two main stages:
Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it must first be converted into a better one. This is achieved by reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂).
The oxygen of the carboxyl group performs a nucleophilic attack on the sulfur atom of SOCl₂, displacing a chloride ion.
The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
This leads to the collapse of the tetrahedral intermediate, eliminating a molecule of sulfur dioxide (SO₂) and hydrogen chloride (HCl), and forming the highly electrophilic acyl chloride.
Nucleophilic Attack by Amine: The amine (in this case, a substituted aniline) acts as a nucleophile.
The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.
This forms a tetrahedral intermediate.
The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often assisted by a mild base or another molecule of the amine, yields the stable amide product and hydrochloric acid.
This two-step sequence is a highly efficient and widely used method for the synthesis of amides from carboxylic acids.
Advanced Spectroscopic Characterization of 3 3,4,5 Trimethoxyphenyl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 3-(3,4,5-Trimethoxyphenyl)benzoic acid provides critical information about the number and types of protons present in the molecule. In a typical analysis using a 400 MHz spectrometer with DMSO-d₆ as the solvent, the following characteristic signals are observed.
The spectrum reveals a singlet for the acidic proton of the carboxylic acid group at approximately 13.05 ppm. The protons on the benzoic acid ring appear in the aromatic region, with the proton at the C2 position showing as a singlet at 8.11 ppm. The protons at C4 and C6 resonate as doublets around 7.90 ppm and 7.82 ppm, respectively, while the proton at C5 appears as a triplet at 7.57 ppm.
On the trimethoxyphenyl ring, the two equivalent protons at C2' and C6' produce a singlet at 6.87 ppm. The nine protons of the three methoxy (B1213986) groups appear as two distinct singlets: one at 3.88 ppm corresponding to the six protons of the two methoxy groups at C3' and C5', and another at 3.74 ppm for the three protons of the methoxy group at C4'.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |
|---|---|---|
| 13.05 | s | -COOH |
| 8.11 | s | H-2 |
| 7.90 | d | H-4 |
| 7.82 | d | H-6 |
| 7.57 | t | H-5 |
| 6.87 | s | H-2', H-6' |
| 3.88 | s | 2 x -OCH₃ (C3', C5') |
| 3.74 | s | -OCH₃ (C4') |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon framework. For this compound in DMSO-d₆ at 101 MHz, distinct signals are observed for each carbon atom, confirming the molecular structure.
The carbonyl carbon of the carboxylic acid group is typically found downfield at 167.3 ppm. The quaternary carbons of the biphenyl (B1667301) linkage (C3 and C1') appear at 140.7 ppm and 136.6 ppm. The other carbons of the benzoic acid ring resonate between 128.5 ppm and 132.1 ppm. The carbons of the trimethoxyphenyl ring show signals characteristic of their substitution pattern, with the methoxy-substituted carbons (C3', C4', C5') appearing at 153.2 ppm and 137.9 ppm, and the unsubstituted C2' and C6' carbons resonating at 106.3 ppm. The methoxy carbons themselves are observed at 60.1 ppm and 56.0 ppm.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| 167.3 | -COOH |
| 153.2 | C-3', C-5' |
| 140.7 | C-3 |
| 137.9 | C-4' |
| 136.6 | C-1' |
| 132.1 | C-1 |
| 130.6 | C-6 |
| 129.5 | C-5 |
| 129.0 | C-2 |
| 128.5 | C-4 |
| 106.3 | C-2', C-6' |
| 60.1 | -OCH₃ (C4') |
| 56.0 | -OCH₃ (C3', C5') |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure.
A broad absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group appears as a strong, sharp peak around 1680 cm⁻¹. The C=C stretching vibrations of the aromatic rings are seen in the 1400-1600 cm⁻¹ region. Additionally, the C-O stretching vibrations of the methoxy groups and the carboxylic acid are present around 1200-1300 cm⁻¹ and 1125 cm⁻¹, respectively.
Table 3: FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2500-3300 | O-H stretch | Carboxylic acid |
| 1680 | C=O stretch | Carboxylic acid |
| 1400-1600 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Aryl ether |
| 1125 | C-O stretch | Carboxylic acid |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. Using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), the exact mass of the molecular ion can be determined, confirming the elemental composition.
For this compound (C₁₆H₁₆O₅), the calculated molecular weight is 288.0998 g/mol . HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ at m/z 289.1071, confirming the molecular formula. The fragmentation pattern can also provide structural information, often showing losses of methoxy groups (-OCH₃) or the carboxyl group (-COOH).
Complementary Spectroscopic Techniques in Structural Confirmation
While NMR, FT-IR, and MS are the primary methods for structural elucidation, other techniques can provide complementary information. For instance, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm the connectivity between atoms. X-ray crystallography, if a suitable crystal can be obtained, provides the ultimate confirmation of the three-dimensional structure in the solid state.
Computational Chemistry and Molecular Modeling of 3 3,4,5 Trimethoxyphenyl Benzoic Acid Systems
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 3-(3,4,5-Trimethoxyphenyl)benzoic acid, DFT calculations can elucidate a variety of molecular properties that are crucial for understanding its chemical behavior.
Electronic Properties and Reactivity Descriptors:
DFT calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps illustrate the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, indicating sites susceptible to electrophilic attack, while the hydrogen atoms would exhibit positive potential.
Table 4.1.1: Calculated Electronic Properties of a Benzoic Acid Derivative using DFT
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is illustrative and based on typical values for similar benzoic acid derivatives. Actual values for this compound would require specific DFT calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.
The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, which is an estimation of the strength of the interaction. A lower binding energy indicates a more stable complex. Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies on similar benzoic acid derivatives have shown that the carboxylic acid group is often involved in forming hydrogen bonds with amino acid residues in the active site of a protein. niscpr.res.inniscpr.res.inresearchgate.net
Table 4.2.1: Illustrative Molecular Docking Results for a Benzoic Acid Derivative with a Target Protein
| Parameter | Value |
| Binding Energy | -8.2 kcal/mol |
| Number of Hydrogen Bonds | 3 |
| Interacting Residues | Arg120, Tyr234, Ser235 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is often dependent on its three-dimensional structure or conformation. This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the two phenyl rings.
Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step. The resulting data can be used to construct a potential energy surface, which provides a comprehensive map of the molecule's conformational space. Understanding the preferred conformations is crucial as only specific conformations may be able to bind effectively to a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of derivatives of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.
These descriptors can be categorized into several types, including:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, and surface area.
Physicochemical descriptors: LogP (lipophilicity), pKa (acidity).
Once a QSAR model is established and validated, it can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis and testing of the most promising candidates. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and evaluated experimentally.
In Vitro Biological Activity and Structure Activity Relationship Sar Studies of 3 3,4,5 Trimethoxyphenyl Benzoic Acid Derivatives
Antimicrobial Efficacy in Cellular and Microorganism Models
The 3,4,5-trimethoxybenzoic acid skeleton is a component of various molecules investigated for their antimicrobial properties. scielo.br Studies have shown that derivatives incorporating this moiety exhibit activity against a range of bacterial and fungal pathogens. scielo.brnih.gov
Derivatives of 3,4,5-trimethoxybenzoic acid have demonstrated varied levels of antibacterial activity. scielo.br For instance, certain hydroxyl amide derivatives synthesized from 3,4,5-trimethoxybenzoic acid showed mild to moderate inhibition against both Gram-positive and Gram-negative bacteria. scielo.br One study highlighted that specific N'-benzylidene-4-(benzylidene amino)benzohydrazide derivatives containing the 3,4,5-trimethoxy moiety were potent against Staphylococcus aureus and Bacillus subtilis. chitkara.edu.in Notably, some compounds showed interesting activity against Escherichia coli, which is significant given the challenge in finding drugs selectively active against Gram-negative bacteria. scielo.br Another study on pyrazole (B372694) derivatives also reported potent antibacterial agents with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against certain strains. nih.gov Amide derivatives of trimethoxybenzoic acid have also been investigated, with some showing antibacterial activity against strains such as S. aureus, E. coli, Pseudomonas aeruginosa, and Enterococcus faecalis. nih.gov
Table 1: Antibacterial Activity of 3-(3,4,5-Trimethoxyphenyl)benzoic acid Derivatives
| Compound Type | Bacterial Strain | Activity (pMIC/MIC) | Reference |
|---|---|---|---|
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | S. aureus | pMIC = 1.82 µM/ml | chitkara.edu.in |
| Hydroxyl amides | E. coli | Mild Inhibition | scielo.br |
| Bromo-substituted pyrazole derivative | S. aureus 91 (Sa91) | MIC = 0.5 µg/mL | nih.gov |
| 3,5-dichloro-4-fluoro derivative | S. aureus 91 (Sa91) | MIC = 0.5 µg/mL | nih.gov |
The antifungal potential of compounds containing the 3,4,5-trimethoxyphenyl group has been well-documented. nih.govresearchgate.net 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) was found to be fungicidal against a majority of 132 tested strains, including those resistant to common antifungal drugs like fluconazole (B54011) and amphotericin B. nih.gov This compound was effective against Cryptococcus neoformans and Candida albicans, with minimum fungicidal concentration (MFC) to minimum inhibitory concentration (MIC) ratios being ≤ 2 for most isolates, indicating a strong fungicidal action. nih.gov Similarly, 3,4,5-trihydroxybenzoic acid, a related compound, showed significant activity against dermatophytes like Trichophyton sp. and Epidermophyton floccosum with MIC values of 32 μg·mL-1. scirp.orgscirp.org Synthesized 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives bearing the 5-(3,4,5-trimethoxyphenyl) moiety also exhibited potent fungicidal activity against a variety of fungi, with some compounds showing 50% inhibition of mycelial growth (EC50) at concentrations ranging from 2.9 to 93.3 µg/mL. researchgate.net Furthermore, hydroxyl amide derivatives of 3,4,5-trimethoxybenzoic acid have shown selective and potent activity against C. albicans, even outperforming the control drug, miconazole. scielo.br
Table 2: Antifungal Activity of this compound and Related Derivatives
| Compound | Fungal Pathogen | Activity (MIC/Inhibition) | Reference |
|---|---|---|---|
| 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) | C. neoformans (clinical isolates) | MFC/MIC ratio ≤ 2 for 96% | nih.gov |
| 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) | C. albicans (clinical isolates) | MFC/MIC ratio ≤ 2 for 71% | nih.gov |
| Hydroxyl amide derivative (Compound 7) | C. albicans | 91.3 ± 0.49% inhibition | scielo.br |
| 3,4,5-trihydroxybenzoic acid | Trichophyton sp. & E. floccosum | MIC = 32 µg·mL-1 | scirp.orgscirp.org |
| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole (10i, 10j) | 10 fungal strains | EC50 = 2.9-93.3 µg/mL | researchgate.net |
Antiproliferative Activities and Tubulin Inhibition Mechanisms
The 3,4,5-trimethoxyphenyl moiety is a cornerstone in the design of tubulin polymerization inhibitors, a major class of anticancer agents. daneshyari.com This structural motif is present in potent natural antimitotic agents like colchicine (B1669291) and combretastatin (B1194345) A-4. nih.govnih.gov Its presence is often crucial for high-affinity binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis. nih.govnih.gov
A variety of derivatives incorporating the this compound scaffold have been synthesized and evaluated for their antiproliferative activities. For example, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines showed potent activity against HeLa, MCF-7, and A549 cancer cell lines. nih.govnih.gov The most active compound from this series, 9p, effectively inhibited tubulin polymerization in a concentration-dependent manner. nih.govfigshare.com Similarly, 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have been developed as a novel class of tubulin polymerization inhibitors, with some compounds being more potent than combretastatin A-4 (CA-4). nih.gov Structure-activity relationship (SAR) studies on these benzofuran (B130515) derivatives indicated that a methoxy (B1213986) group at the C-6 position of the benzo[b]furan ring yielded the most active compounds. nih.gov Other scaffolds, such as benzothiazoles and triazolopyrimidines linked to the trimethoxyphenyl group, have also yielded potent tubulin inhibitors with IC50 values in the nanomolar to low micromolar range. mdpi.comresearchgate.net
Table 3: Antiproliferative and Tubulin Inhibition Activity of 3-(3,4,5-Trimethoxyphenyl) Derivatives
| Compound Series | Cancer Cell Line | Antiproliferative Activity (IC50/GI50) | Tubulin Polymerization Inhibition (IC50) | Reference |
|---|---|---|---|---|
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines (e.g., 9p) | HeLa, MCF-7, A549 | Potent activity | Potent, concentration-dependent | nih.govnih.gov |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans (e.g., 4d, 4r, 4t, 4v) | Various | Nanomolar concentrations | More potent than CA-4 | nih.gov |
| 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) | Murine and human cancer cells | GI50 = 1-4 µg ml(-1) | Weakly inhibited (IC50 = 0.60 µg ml(-1)) | nih.gov |
| 2-Anilino Triazolopyrimidines (e.g., 3d) | HeLa, A549, HT-29 | IC50 = 30–43 nM | IC50 = 0.45 µM | mdpi.com |
| Benzothiazole derivative (12a) | Prostate cancer cells | Significant inhibition | IC50 = 2.87 μM | researchgate.net |
Modulation of Multidrug Resistance (MDR) Efflux Pumps
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govnih.gov Developing inhibitors of these efflux pumps can restore the efficacy of anticancer drugs. nih.govnih.gov
Derivatives of trimethoxybenzoic acid have been identified as potential efflux pump inhibitors (EPIs). nih.gov In one study, amide derivatives of trimethoxybenzoic acid were evaluated, and two compounds demonstrated the ability to inhibit efflux pumps in Salmonella enterica and Staphylococcus aureus. nih.govmdpi.com Structure-activity relationship analyses from this study highlighted the trimethoxybenzoic acid moiety as being important for EPI activity, as the corresponding gallic acid (trihydroxybenzoic acid) derivatives were less effective. mdpi.com The study suggested that simple amide derivatives of trimethoxybenzoic acid are promising candidates for combating antibiotic resistance mediated by efflux pumps. nih.govmdpi.com While the primary focus has been on bacterial efflux pumps, the general mechanism of pump inhibition suggests potential applicability to human MDR transporters like P-gp, a strategy that has been explored with other classes of natural and synthetic compounds. nih.govmdpi.com
Exploration of Antioxidant Properties and Radical Scavenging Mechanisms
Benzoic acid derivatives are known to possess antioxidant and radical scavenging properties. ontosight.aiontosight.aiffhdj.com The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The 3,4,5-trimethoxy substitution pattern, as seen in syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), is structurally related to the core of interest and contributes to antioxidant activity. researchgate.net
Theoretical studies on benzoic acid derivatives have explored three primary mechanisms of radical scavenging:
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. This is often the preferred mechanism in the gas phase. preprints.org
Stepwise Electron Transfer Proton Transfer (SET-PT): The antioxidant first transfers an electron, followed by a proton, to the free radical. preprints.org
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. This pathway is typically favored in polar solvents. preprints.org
Structure-Activity Relationship (SAR) Elucidation for Enhanced Bioactivity
The biological potency of derivatives based on the this compound framework is highly dependent on their molecular architecture. SAR studies have been instrumental in identifying the key structural features required for activity, including the substitution pattern of the methoxy groups, the nature of the linker connecting the aromatic rings, other substituents on the benzoic acid ring, and the compound's stereochemistry.
The 3,4,5-trimethoxyphenyl (TMP) moiety is a recurring structural motif in a vast number of potent biological agents, particularly those targeting tubulin. nih.govnih.gov This specific substitution pattern is considered a fundamental requirement for the activity of many compounds, including analogues of colchicine and combretastatin A-4. nih.govnih.gov
Research into various compound classes has consistently demonstrated the importance of the TMP group. For instance, in the development of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as tubulin polymerization inhibitors, the TMP moiety was intentionally preserved throughout the study due to its established role as a critical structural element for bioactivity. nih.gov Similarly, studies on chalcone (B49325) analogues found that the presence of a 3,4,5-trimethoxyphenyl group was generally more favorable for antiproliferative activity compared to a 4-chlorophenyl group. nih.gov Further investigations into benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivatives and trimethoxyphenyl-containing pyrazoline compounds also underscore the essential contribution of the TMP group to their respective anticancer and anti-inflammatory activities. nih.govnih.gov In a different context, trimethoxybenzoic acid has been identified as a crucial component for achieving efflux pump inhibitory activity in bacteria. nih.gov The consistent presence and positive contribution of the 3,4,5-trimethoxy substitution pattern across diverse molecular scaffolds highlight its role as a privileged pharmacophore for eliciting a range of biological responses.
| Compound Class | Key Finding Regarding TMP Moiety | Primary Biological Activity | Reference |
|---|---|---|---|
| 2-Benzoyl-benzo[b]furans | The 3',4',5'-trimethoxyphenyl group is a characteristic structural requirement for activity. | Tubulin Polymerization Inhibition | nih.gov |
| Chalcones | The TMP group is more favorable for antiproliferative activity than a 4-chlorophenyl group. | Antiproliferative | nih.gov |
| Benzofuran-based Benzamides | The 3,4,5-trimethoxybenzamide moiety is a core component of novel cytotoxic agents. | Antiproliferative, Tubulin Inhibition | nih.gov |
| Pyrazoline Scaffolds | Incorporation of the TMP group led to potent and selective COX-2 inhibitory activity. | Anti-inflammatory (COX-2 Inhibition) | nih.gov |
| Benzoic Acid Derivatives | Trimethoxybenzoic acid is important for efflux pump inhibitory activity. | Efflux Pump Inhibition | nih.gov |
While the TMP group is often essential, modifications to the rest of the molecule, including the second aromatic ring and any linking structures, play a critical role in fine-tuning biological activity.
In a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, substituents on the benzo[b]furan ring system significantly modulated antiproliferative potency. A methoxy group at the C-6 position yielded the most active compound. nih.gov Shifting this group to the C-4, C-5, or C-7 positions led to a decrease in potency. nih.gov Furthermore, replacing the C-6 methoxy group with a more hydrophilic hydroxyl group was detrimental to activity. nih.gov The introduction of a methyl group at the 3-position also influenced activity, with the 3-methyl-6-ethoxybenzo[b]furan derivative being the most potent analogue identified in the study, exhibiting IC₅₀ values in the low nanomolar range. nih.gov
The nature of the linker between the TMP ring and another heterocyclic system is also crucial. In a study of pyrrolizine derivatives, those connected to the TMP moiety via a benzamide (B126) linker showed higher cytotoxicity than those with a Schiff base (imine) linker. nih.gov For chalcone and diarylpentanoid structures, the bridge connecting the two aromatic rings influences activity; a five-carbon (C5) bridge incorporating a cyclic moiety was found to be favorable for antiproliferative effects. nih.gov In contrast, derivatives of 3,4,5-trimethoxycinnamic acid, which possess a C=C double bond in the linker, showed stronger P-gp-modulating activities than substituted benzoic acid esters, suggesting the importance of this unsaturation. nih.gov
| Compound Series | Structural Modification | Impact on In Vitro Activity | Example IC₅₀ (Cell Line) | Reference |
|---|---|---|---|---|
| 2-Benzoyl-benzo[b]furans | Methoxy group at C-6 position | Optimal potency | 1.2 nM (MDA-MB-231) for compound 4t | nih.gov |
| 2-Benzoyl-benzo[b]furans | Methoxy group moved to C-4, C-5, or C-7 | Reduced potency | >1000 nM (MDA-MB-231) for C-7 OMe | nih.gov |
| 2-Benzoyl-benzo[b]furans | Replacement of C-6 methoxy with hydroxyl | Drastic loss of activity | >1000 nM (MDA-MB-231) | nih.gov |
| TMP-Pyrrolizines | Benzamide linker vs. Schiff base linker | Benzamide derivatives showed higher cytotoxicity | 0.52 μM (MCF-7/ADR) for a benzamide derivative | nih.gov |
| Benzofuran-based Benzamides | Substitution on the benzofuran ring | Modulated cytotoxicity significantly | 3.01 μM (MDA-MB-231) for derivative 6g | nih.gov |
Stereochemistry can have a profound impact on the biological activity of chiral molecules, influencing everything from target binding to cellular uptake. unimi.it For derivatives of this compound that contain stereocenters, the specific spatial arrangement of atoms is often a critical determinant of potency.
In a study of small molecule STAT3 inhibitors, the chirality of the linker component was found to be crucial. Derivatives based on an alanine (B10760859) (Ala) linker or a proline (Pro) based linker with an (R)-configuration at the chiral center demonstrated improved inhibitory activity and selectivity against STAT3 DNA-binding in vitro. nih.gov For example, the (R)-enantiomer of one salicylic (B10762653) acid-based analog (compound 1a) had an IC₅₀ of 3.0 µM, whereas its corresponding (S)-enantiomer was less potent with an IC₅₀ of 5.0 µM. nih.gov This demonstrates that the target biomolecule can differentiate between stereoisomers, leading to a significant difference in biological response.
Other studies have also highlighted the importance of stereoisomerism. For instance, a series of analogues designed as multidrug resistance (MDR) modulators were synthesized as cis-trans isomers; the ester with the trans/cis configuration displayed the most potent activity. nih.gov This indicates that the geometric arrangement around a double bond can be as critical as the configuration at a chiral carbon for optimal interaction with a biological target.
| Compound Series | Stereochemical Feature | Biological Target/Activity | Observation | Reference |
|---|---|---|---|---|
| Salicylic acid-based STAT3 inhibitors | (R)- vs (S)-configuration at chiral center | STAT3 DNA-binding activity (IC₅₀) | The (R)-enantiomer (3.0 µM) was more potent than the (S)-enantiomer (5.0 µM). | nih.gov |
| Ala-linker based STAT3 inhibitors | (R)-configuration | STAT3 DNA-binding activity (IC₅₀) | (R)-configuration led to improved inhibitory activity (e.g., compound 2v, IC₅₀ = 1.80 µM). | nih.gov |
| TMCA Ester Derivatives | Cis-trans isomerism | MDR modulating activity | A specific trans/cis isomer displayed the most potent activity. | nih.gov |
Interactions with Biomolecules
Derivatives containing the 3,4,5-trimethoxyphenyl moiety are known to interact with a variety of important biomolecules, which underlies their diverse pharmacological effects. The primary targets identified are cytoskeletal proteins and protein kinases.
A significant body of research has identified tubulin as a key molecular target. nih.govnih.govnih.gov Several classes of compounds featuring the TMP group, such as 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans and certain chalcone-triazole hybrids, have been shown to inhibit tubulin polymerization. nih.govmdpi.com Computational docking studies predict that these molecules bind to the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govmdpi.com
In addition to tubulin, various protein kinases are also targeted. Certain novel pyrrolizine derivatives bearing the TMP moiety were found to inhibit multiple oncogenic kinases, including EGFR and CDK-2. nih.gov Similarly, a series of quinazoline (B50416) derivatives were evaluated as inhibitors of VEGFR2 and EGFR tyrosine kinases, with the most potent compound showing IC₅₀ values of 98.1 nM and 106 nM, respectively. mdpi.com
The interaction is not limited to enzymes. Spectroscopic studies have demonstrated a direct interaction between 3,4,5-trimethoxybenzoic acid (TMBA) and the serum transport protein, bovine serum albumin (BSA). nih.gov The fluorescence quenching of BSA by TMBA confirmed the formation of a stable TMBA-BSA complex, with thermodynamic analysis indicating that electrostatic interactions play a significant role in stabilizing this complex. nih.gov
| Compound/Derivative Class | Biomolecular Target | Nature of Interaction | Consequence of Interaction | Reference |
|---|---|---|---|---|
| 2-Benzoyl-benzo[b]furans | Tubulin | Binding to colchicine site, inhibition of polymerization | Antimitotic activity, G2/M cell cycle arrest | nih.gov |
| TMP-Pyrrolizines | Tubulin, CDK-2, EGFR | Inhibition of polymerization and kinase activity | Cytotoxicity, apoptosis | nih.gov |
| Quinazoline Derivatives | VEGFR2, EGFR | Enzyme inhibition | Antitumor activity | mdpi.com |
| 3,4,5-Trimethoxybenzoic acid | Bovine Serum Albumin (BSA) | Formation of a complex via electrostatic interactions | Fluorescence quenching of BSA | nih.gov |
| Chalcone-Triazole Hybrids | Tubulin | Binding to colchicine site | Inhibition of tubulin polymerization, antiproliferative activity | mdpi.com |
3 3,4,5 Trimethoxyphenyl Benzoic Acid As a Privileged Scaffold in Chemical Biology and Drug Discovery
Utility as a Building Block in Complex Molecular Architectures
The 3-(3,4,5-trimethoxyphenyl) moiety, a central feature of the named acid, is a versatile building block for constructing intricate molecular structures. Its utility is demonstrated in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. For instance, this scaffold has been incorporated into pyrrolidone derivatives, which have been investigated for their anticancer properties. researchwithnj.comresearchgate.net A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, including hydrazones, pyrroles, pyrazoles, oxadiazoles, and triazoles, have been synthesized and evaluated for their in vitro anticancer activity against human A549 lung epithelial cells. researchwithnj.comresearchgate.net
Furthermore, the 3,4,5-trimethoxyphenyl group is a key component in the synthesis of chalcones, a class of compounds known for their broad range of biological activities, including anticancer effects. mdpi.com One such example is the synthesis of (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one, created through an aldol (B89426) condensation reaction. mdpi.com The structural framework of 3-(3,4,5-Trimethoxyphenyl)benzoic acid has also been utilized in creating benzimidazole (B57391) derivatives. The synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid serves as a precursor for a novel series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, which have shown promise as anticancer agents. nih.gov
The versatility of this scaffold extends to its use in multi-step syntheses to produce complex heterocyclic systems. For example, it has been a foundational element in the synthesis of new 1,5-Dihydro-4-(3,4,5-trimethoxyphenyl)-3H-furo[3,4-b]carbazol-3-ones, which involved a key Diels-Alder reaction under microwave irradiation.
Design and Synthesis of Novel Pharmacophores Based on the Benzoic Acid Moiety
The benzoic acid portion of the this compound scaffold provides a crucial anchor point for the design and synthesis of novel pharmacophores. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The carboxylic acid group can be readily modified to introduce a variety of functional groups and linkers, enabling the exploration of a wide chemical space.
This strategy has been effectively employed in the development of potent anticancer agents. For example, new 3,4,5-trimethoxyphenyl thiazole-pyrimidine derivatives have been designed and synthesized, showing potential as antiproliferative agents. nih.gov In these designs, the trimethoxyphenyl moiety acts as a key pharmacophoric element that can interact with biological targets. nih.gov The synthesis of these compounds often involves the initial creation of a core structure, such as 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, which is then further elaborated. nih.gov
The concept of using privileged scaffolds like benzoic acid derivatives is a well-established strategy in drug discovery for creating libraries of compounds with a higher probability of biological activity. The inherent reactivity of the carboxylic acid and the amino group in aminobenzoic acid derivatives allows for the generation of large combinatorial libraries.
Integration into DNA-Encoded Libraries for Ligand Discovery
DNA-Encoded Libraries (DELs) represent a powerful technology for the discovery of new ligands for protein targets. This technology relies on the ability to synthesize vast libraries of chemical compounds, where each compound is attached to a unique DNA sequence that serves as an identifiable barcode. The carboxylic acid functionality of scaffolds like this compound is well-suited for integration into DEL synthesis.
In the construction of DELs, core structures, often referred to as "privileged scaffolds," are coupled to DNA oligomers. rsc.org These scaffolds can then be further elaborated through combinatorial chemistry, with each synthetic step being recorded by the ligation of a specific DNA sequence. The resulting library, containing millions or even billions of unique compounds, can then be screened against a target protein in a single experiment.
A notable example of a related structure being used in a DEL is the incorporation of 3-(3,4,5-trimethoxyphenyl)propanoic acid. In one study, a DNA-encoded library was constructed using a 3,5-bis(aminomethyl)benzoic acid scaffold. One of the most enriched compounds identified from this library featured this scaffold linked to 3-(3,4,5-trimethoxyphenyl)propanoic acid and 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid. nih.gov This highlights the utility of the trimethoxyphenyl-containing building block in generating high-affinity ligands through DEL screening. The central scaffold's geometry and rigidity can significantly impact the binding affinity of the discovered ligands. nih.gov
Exploration of its Derivatives in Diverse Therapeutic Areas (In Vitro Focus)
Derivatives of this compound have been the subject of extensive in vitro studies across various therapeutic areas, with a significant focus on oncology and infectious diseases.
In the realm of cancer research, numerous derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives showed significant anticancer activity against human A549 lung cancer cells. researchwithnj.comresearchgate.net Notably, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure enhanced this activity. researchwithnj.com Similarly, novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives have exhibited prominent in vitro anticancer activity against MCF-7 and A549 cell lines. researchgate.net Another study on new 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives identified compounds with promising cytostatic activity against multiple cell lines in the NCI-60 screen. nih.gov
Beyond cancer, derivatives of trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors (EPIs) in bacteria. Efflux pumps are proteins that expel antibiotics from bacterial cells, contributing to antibiotic resistance. nih.govnih.gov Certain trimethoxybenzoic acid derivatives have shown the ability to inhibit efflux pumps in bacteria such as Salmonella enterica and Staphylococcus aureus, thereby potentially reversing antibiotic resistance. nih.govnih.gov
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| Pyrrolidone Derivatives | A549 (Lung Cancer) | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced anticancer activity. | researchwithnj.comresearchgate.net |
| Thiazole-Pyrimidine Derivatives | NCI-60 Panel | Promising cytostatic activity against multiple cell lines. | nih.gov |
| Cinnamamide-Tethered Triazoles | MCF-7 (Breast Cancer), A549 (Lung Cancer) | Prominent anticancer activity observed. | researchgate.net |
| Benzimidazole-6-carboxamides | SW480 (Colon Cancer), A549 (Lung Cancer) | Novel derivatives showed cytotoxic activities. | nih.gov |
Table 2: Efflux Pump Inhibitory Activity of Trimethoxybenzoic Acid Derivatives
| Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Derivative 5 | Salmonella enterica serovar Typhimurium SL1344 | Efflux pump inhibition observed. | nih.gov |
| Derivative 6 | Salmonella enterica serovar Typhimurium SL1344, Staphylococcus aureus 272123 | Efflux pump inhibition observed. | nih.gov |
Advanced Analytical Methodologies for Detection and Quantification in Research
Chromatographic Techniques
Chromatographic techniques are paramount for the separation, identification, and quantification of "3-(3,4,5-Trimethoxyphenyl)benzoic acid" from complex mixtures, such as reaction media or biological matrices. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography (GC) coupled with mass spectrometry (MS) are among the most powerful tools for these purposes.
Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of benzoic acid derivatives. For the closely related isomer, 3,4,5-trimethoxybenzoic acid, a simple RP-HPLC method has been developed, which can be adapted for "this compound". sielc.com This method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous solution with an acidic modifier (such as phosphoric acid or trifluoroacetic acid). sielc.comhelixchrom.comupb.roresearchgate.net
The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The retention time of the compound can be modulated by adjusting the composition of the mobile phase, the pH, and the column temperature. For faster analysis times and improved resolution, UHPLC systems with smaller particle size columns (e.g., sub-2 µm) can be employed. sielc.com
For detection, a UV spectrophotometer is commonly used, with the detection wavelength set at the absorbance maximum of the compound, which for many benzoic acid derivatives is in the range of 230-280 nm. helixchrom.comupb.ro When coupled with mass spectrometry, formic acid is often used as the mobile phase modifier instead of phosphoric acid to ensure compatibility with the MS detector. sielc.com
Table 1: Illustrative HPLC Parameters for the Analysis of a Related Benzoic Acid Derivative
| Parameter | Condition |
| Column | Newcrom R1, 3 µm |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV-Vis |
| Application | Purity assessment, pharmacokinetic studies |
This table is based on a method for a related compound and may require optimization for this compound. sielc.com
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids like "this compound", derivatization is typically required prior to GC-MS analysis. research-solution.comjfda-online.com This process converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester.
Common derivatization reagents for carboxylic acids include:
Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. research-solution.com
Alkylating agents: such as diazomethane (B1218177) or alkyl halides in the presence of a base, which convert the carboxylic acid into its corresponding methyl or other alkyl ester.
Acylating agents: such as pentafluorobenzyl bromide (PFBBr), which can be used to create derivatives that are highly sensitive to electron capture detection (ECD) or negative chemical ionization mass spectrometry. research-solution.comjfda-online.com
Once derivatized, the analyte can be separated on a nonpolar or medium-polarity capillary GC column and detected by a mass spectrometer. The mass spectrum provides valuable structural information, including the molecular weight of the derivative and characteristic fragmentation patterns, which can be used for unequivocal identification.
Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Derivatization Reagent | Derivative Formed | Key Advantages |
| BSTFA | Trimethylsilyl (TMS) ester | Volatile byproducts, effective for silylating multiple functional groups |
| Diazomethane | Methyl ester | Highly reactive, quantitative methylation |
| PFBBr | Pentafluorobenzyl (PFB) ester | Enhances sensitivity for ECD and negative ion MS |
Spectrophotometric and Fluorimetric Assays for Interaction Studies
Spectrophotometric and fluorimetric assays are valuable tools for studying the interactions of "this compound" with biological macromolecules, such as proteins and nucleic acids. These techniques can provide insights into binding affinities, binding mechanisms, and conformational changes upon complex formation.
UV-Visible spectrophotometry can be used to monitor changes in the absorbance spectrum of a protein upon binding of a ligand. If the ligand or the protein has a chromophore in a region of the spectrum that is sensitive to changes in the local environment, binding can lead to a shift in the wavelength of maximum absorbance (spectral shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect).
Fluorescence spectroscopy is generally more sensitive than absorption spectroscopy. nih.gov Many proteins contain intrinsic fluorophores, primarily tryptophan and tyrosine residues, whose fluorescence is highly sensitive to the local environment. The binding of a ligand like "this compound" in the vicinity of these residues can lead to quenching (a decrease in fluorescence intensity) or enhancement of the intrinsic protein fluorescence. nih.gov
By titrating a solution of the protein with increasing concentrations of the ligand and monitoring the changes in fluorescence, one can determine the binding constant (Ka) and the number of binding sites. The mechanism of quenching (static or dynamic) can be elucidated by performing the experiment at different temperatures.
In cases where the protein of interest does not have suitable intrinsic fluorescence, or the ligand itself is fluorescent, other fluorescence-based techniques such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET) can be employed.
Method Development for Purity Assessment and Reaction Monitoring
The development of robust analytical methods is essential for ensuring the purity of synthesized "this compound" and for monitoring the progress of its synthesis.
For purity assessment, HPLC is the most commonly used technique. A method development strategy would involve screening different columns (e.g., C18, C8, phenyl-hexyl), mobile phase compositions (acetonitrile or methanol (B129727) with various aqueous buffers), and pH values to achieve optimal separation of the main compound from any potential impurities, such as starting materials, byproducts, or degradation products. amazonaws.com The method should be validated according to established guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness. A patent for the purification of the related compound 3,4,5-trimethoxybenzoic acid describes a process to achieve a purity of over 99.75%, highlighting the importance of effective purification and purity control. google.com
Reaction monitoring is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring process safety and efficiency. "this compound" is likely synthesized via a cross-coupling reaction, such as the Suzuki-Miyaura coupling. The progress of such a reaction can be conveniently monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC or GC-MS. nih.gov
By monitoring the disappearance of the starting materials (e.g., a boronic acid and a halogenated benzoic acid derivative) and the appearance of the product, the reaction kinetics can be studied, and the optimal reaction time can be determined. This real-time information allows for precise control over the manufacturing process, leading to higher yields and purity of the final product.
Future Research Directions and Translational Potential in Basic Chemical Sciences
Novel Synthetic Routes and Sustainable Chemistry Approaches
While classical methods such as the Suzuki-Miyaura cross-coupling reaction are effective for synthesizing biphenyl (B1667301) carboxylic acids, future research should focus on developing more sustainable and efficient synthetic strategies. lookchem.comajgreenchem.com Green chemistry principles offer a roadmap for this evolution, emphasizing the use of environmentally benign solvents, catalysts, and reaction conditions. researchgate.net
Key areas for exploration include:
Catalyst Development: Investigating novel catalyst systems, such as water-soluble fullerene-supported palladium nanocatalysts, can enable reactions at room temperature in aqueous media, significantly reducing the environmental impact. researchgate.net
Alternative Coupling Reactions: Exploring C-H activation or other modern cross-coupling methodologies could provide more direct and atom-economical routes to the biphenyl scaffold, bypassing the need for pre-functionalized starting materials like aryl halides and boronic acids.
Flow Chemistry: Implementing continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scalability compared to traditional batch processing.
A comparison of traditional and potential green synthetic approaches is summarized below.
| Feature | Traditional Synthesis (e.g., Suzuki Coupling) | Future Sustainable Approaches |
| Catalyst | Homogeneous Palladium complexes (e.g., Pd(PPh₃)₄) ajgreenchem.com | Heterogeneous, recyclable catalysts (e.g., Pd/C, nanocatalysts) researchgate.netacs.org |
| Solvents | Organic solvents (e.g., Dioxane, Toluene, DME) ajgreenchem.comacs.org | Aqueous media, ionic liquids, supercritical fluids lookchem.comresearchgate.net |
| Reaction Temp. | Often elevated (e.g., 80-100 °C) ajgreenchem.com | Room temperature or mild heating researchgate.net |
| Waste Generation | Stoichiometric byproducts, catalyst residues | Reduced waste, catalyst recycling |
| Process | Multi-step, batch processing | One-pot procedures, continuous flow chemistry acs.org |
Elucidating Undiscovered Reactivity Profiles
The reactivity of 3-(3,4,5-Trimethoxyphenyl)benzoic acid is largely dictated by its constituent functional groups: the carboxylic acid, the aromatic rings, and the methoxy (B1213986) groups. While reactions involving the carboxylic acid (e.g., esterification, amidation) are predictable, the interplay between the two aromatic rings and the electronic influence of the substituents suggests a richer, yet-to-be-explored reactivity profile.
Future research should investigate:
Photoredox Catalysis: Visible-light photocatalysis has opened up new reaction pathways for complex molecules. nih.gov The reactivity of biphenyl imine derivatives under photoredox conditions suggests that this compound could be a substrate for novel C-C and C-N bond-forming reactions, potentially leading to the synthesis of complex diamines or other valuable structures. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution: A systematic study of substitution reactions on both aromatic rings is warranted. The electron-rich trimethoxyphenyl ring and the electron-deficient benzoic acid ring will exhibit different susceptibilities to electrophiles and nucleophiles, allowing for selective functionalization.
Directed Ortho-Metalation (DoM): The carboxylic acid group can act as a directing group to facilitate selective metalation and subsequent functionalization at the ortho positions of the benzoic acid ring, providing a powerful tool for creating highly substituted derivatives.
Atropisomerism: Substituted biphenyls can exhibit axial chirality (atropisomerism) if rotation around the central C-C bond is restricted. rsc.org Investigating the synthesis of sterically hindered derivatives of this compound could lead to the discovery of novel chiral ligands and catalysts.
Advanced Computational Predictions for Structure and Function
Computational chemistry provides indispensable tools for predicting molecular properties and guiding experimental design, thereby accelerating the discovery process. nih.gov For this compound, advanced computational models can offer profound insights into its structure, reactivity, and potential biological functions.
Future computational studies could focus on:
Conformational Analysis: Predicting the preferred three-dimensional structure, including the dihedral angle between the two phenyl rings, which is crucial for understanding its interaction with biological targets or its packing in solid-state materials.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can predict the biological activity of novel derivatives based on their structural and physicochemical properties. nih.gov
Molecular Docking and Dynamics: Screening virtual libraries of derivatives against known protein targets can identify potential biological activities. researchgate.net Molecular dynamics simulations can further elucidate the binding modes and stability of ligand-protein complexes. nih.gov
AI and Machine Learning: Artificial intelligence and machine learning approaches can be employed to predict a wide range of properties, from synthetic accessibility and reactivity to potential off-target interactions and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.comacs.org
| Computational Method | Application for this compound | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. researchgate.net | Prediction of reactivity, reaction mechanisms, and spectral data (IR, NMR). |
| Molecular Dynamics (MD) | Simulation of the molecule's movement over time in different environments (e.g., water, complexed with a protein). nih.gov | Understanding conformational flexibility, binding stability, and solvent effects. |
| Virtual Screening/Docking | Fitting the molecule into the binding sites of various biological targets. researchgate.net | Identification of potential protein targets and lead compounds for drug discovery. |
| Machine Learning (ML) | Training models on existing data to predict properties of new derivatives. mdpi.comresearchgate.net | Rapid prediction of biological activity, toxicity, and physicochemical properties. |
Investigation of Novel In Vitro Biological Targets and Mechanisms
The trimethoxyphenyl motif is present in numerous biologically active compounds, and the biphenyl scaffold is considered a "privileged structure" in medicinal chemistry. ajgreenchem.com This suggests that this compound and its derivatives are prime candidates for biological investigation.
Future research should aim to:
High-Throughput Screening: Screen a library of derivatives against a wide range of biological targets, including enzymes (e.g., kinases, helicases), G protein-coupled receptors (GPCRs), and nuclear receptors, to identify novel bioactivities. discoveryontarget.com
Mechanism of Action Studies: Once a lead compound and target are identified, detailed in vitro studies are necessary to elucidate the precise mechanism of action. This could involve enzymatic assays, binding studies, and cellular assays to measure downstream effects.
Targeted Drug Discovery: The identification of novel biological targets is a critical step in modern drug discovery. nih.govttp.com By exploring the interactions of this scaffold with less-studied proteins, new therapeutic avenues for various diseases could be uncovered. For example, related scaffolds have shown promise in modulating pathways like Hippo signaling. researchgate.net
Phenotypic Screening: Utilize unbiased phenotypic screening in various cell models (e.g., cancer cell lines) to discover unexpected biological effects without a preconceived target, which can then be investigated further to identify the molecular mechanism. ajgreenchem.com
Development of Advanced Analytical Probes
The inherent structure of this compound can be leveraged to create specialized chemical tools for analytical applications. The carboxylic acid group provides a convenient attachment point for reporter groups, while the biphenyl scaffold acts as a rigid spacer.
Potential avenues for development include:
Fluorescent Probes: Covalent attachment of a fluorophore to the carboxylic acid could yield probes for detecting specific analytes or monitoring biological processes.
Affinity Chromatography: Immobilization of the molecule onto a solid support via the carboxyl group could be used to create affinity columns for purifying binding partners from complex biological mixtures.
Derivatization Reagents: The molecule could be modified to act as a derivatizing agent to improve the detection of other molecules, such as carboxylic acids, in analytical techniques like HPLC or mass spectrometry. acs.orgnih.govnih.gov The trimethoxyphenyl group could impart favorable chromatographic or ionization properties.
Exploration of Supramolecular Chemistry and Material Science Applications
Non-covalent interactions are fundamental to the development of new materials and functional supramolecular assemblies. rsc.org Benzoic acid derivatives are well-known building blocks in supramolecular chemistry due to the ability of the carboxylic acid to form robust hydrogen bonds, often leading to predictable dimer motifs. acs.orgnih.gov
Future research could explore:
Crystal Engineering: Systematically co-crystallizing this compound with other molecules (co-formers) to create new solid-state materials with tailored properties, such as altered solubility, stability, or optical characteristics. nih.gov
Liquid Crystals: The rigid, elongated shape of biphenyls is a common feature in liquid crystalline materials. wikipedia.org Modification of the this compound structure, for example, by adding long aliphatic chains, could lead to the development of novel liquid crystals.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Self-Assembling Systems: Investigating the self-assembly of amphiphilic derivatives in solution to form micelles, vesicles, or gels for applications in drug delivery or as soft materials.
Rational Design of Next-Generation Chemical Scaffolds
A molecular scaffold is a core structure upon which functional groups can be systematically added to create a library of diverse compounds. mdpi.com The this compound structure is an excellent starting point for the rational design of new scaffolds for drug discovery and chemical biology.
Key strategies include:
Scaffold Hopping: Replacing the biphenyl core with other bioisosteric linkers while retaining the key 3,4,5-trimethoxyphenyl and benzoic acid pharmacophores to discover new intellectual property with potentially improved properties. researchgate.net
Fragment-Based Design: Using the trimethoxyphenyl or benzoic acid moieties as starting fragments and computationally or synthetically "growing" the molecule to optimize interactions with a specific biological target.
Diversity-Oriented Synthesis: Using the core scaffold as a starting point for a divergent synthetic strategy to rapidly generate a library of structurally diverse molecules for screening. The biphenyl scaffold is particularly useful for creating modulators of protein-protein interactions or targeting allosteric sites. nih.govnih.gov
By systematically exploring these research directions, the scientific community can fully harness the potential of this compound, transforming it from a simple chemical compound into a versatile platform for innovation across the chemical sciences.
Q & A
Q. What are the common synthetic routes for 3-(3,4,5-Trimethoxyphenyl)benzoic acid?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted triazine intermediates and benzoic acid derivatives. For example, 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid derivatives can be prepared by reacting 1,1-dimethylethyl aminobenzoate with formylphenoxy triazine precursors under controlled conditions (45°C, 1–1.25 hours) to achieve quantitative yields . Reagents such as benzoylisothiocyanate and ammonium isothiocyanate are also used in analogous protocols for functionalizing the benzoic acid core .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key signals include:
- ¹H NMR : Methoxy groups appear as singlets (δ 3.76–3.86 ppm), aromatic protons as multiplet clusters (δ 6.96–7.29 ppm), and formyl protons as doublets (δ ~192.6 ppm) in DMSO-d₆ .
- ¹³C NMR : Carbonyl signals (C=O) resonate at δ 166–173 ppm, while aromatic carbons with methoxy substituents appear at δ 145–157 ppm .
High-resolution mass spectrometry (HRMS) and melting point analysis (e.g., 180–182°C for derivatives) further validate purity .
Q. What are the natural sources and ecological roles of this compound?
- Methodological Answer : This compound, also known as eudesmic acid, is isolated from Verbesina myriocephala, Engelhardia roxburghiana, and eucalyptus species. Its presence in plants suggests roles in defense mechanisms against pathogens or herbivores, likely due to its structural similarity to phenolic antioxidants . Researchers use phytochemical extraction protocols (e.g., Soxhlet extraction with ethanol) followed by chromatographic purification (silica gel column) to isolate it from plant matrices .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound derivatives?
- Methodological Answer : Yield optimization involves:
- Temperature Control : Maintaining reactions at 45°C minimizes side-product formation in triazine-based syntheses .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve coupling efficiency in esterification or amidation steps .
- Purification Strategies : Gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) resolves closely related impurities, enhancing purity to >95% .
Q. How should conflicting reports on the biological activity of this compound be addressed?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. To resolve these:
- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., salicylic acid derivatives) to compare anti-inflammatory or antiproliferative effects .
- Metabolite Profiling : LC-MS/MS can identify degradation products (e.g., demethylated derivatives) that may alter activity .
- Structure-Activity Relationship (SAR) Studies : Systematic modification of methoxy groups (e.g., replacing -OCH₃ with -F) clarifies pharmacophore requirements .
Q. What strategies are effective for stabilizing this compound in aqueous solutions?
- Methodological Answer : Stability challenges in aqueous media (e.g., hydrolysis of methoxy groups) require:
- pH Control : Buffering at pH 5–6 (acetate buffer) reduces deprotonation of the benzoic acid moiety .
- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) maintains integrity during storage .
- Encapsulation : Nanoformulation with PLGA polymers enhances solubility and prolongs half-life in biological systems .
Q. How can computational modeling predict the reactivity of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model:
- Electrophilic Sites : Atomic charges predict susceptibility to nucleophilic attack at the carbonyl carbon .
- Binding Affinity : Molecular docking (AutoDock Vina) simulates interactions with cyclooxygenase-2 (COX-2), aligning with experimental IC₅₀ data .
- Solubility Parameters : Hansen solubility parameters (δD, δP, δH) guide solvent selection for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
